molecular formula C11H17NO3S B3825818 N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE

N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B3825818
M. Wt: 243.32 g/mol
InChI Key: QBPUUVJGICIHLG-UHFFFAOYSA-N
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Description

N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE is an organic compound with a complex structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy group and a tert-butyl group

Preparation Methods

The synthesis of N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific sulfonamide derivative . The hydroxy and tert-butyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and tert-butyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-11(2,3)8-13/h4-7,12-13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPUUVJGICIHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE
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N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE
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N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE
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N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE
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N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE
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N-(2-HYDROXY-1,1-DIMETHYLETHYL)-4-METHYL-1-BENZENESULFONAMIDE

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